1,3-Cyclohexanedione, 2,2'-[(2-nitrophenyl)methylene]bis[5,5-dimethyl-
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Overview
Description
1,3-Cyclohexanedione, 2,2’-[(2-nitrophenyl)methylene]bis[5,5-dimethyl-] is an organic compound with a complex structure It is a derivative of 1,3-cyclohexanedione and is characterized by the presence of a nitrophenyl group and two dimethyl groups
Preparation Methods
The synthesis of 1,3-Cyclohexanedione, 2,2’-[(2-nitrophenyl)methylene]bis[5,5-dimethyl-] typically involves a multi-step process. One common method is the Knoevenagel-Michael cascade reaction, which involves the condensation of 1,3-dicarbonyl compounds with aldehydes . For instance, the reaction of 4-nitrobenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of a catalyst such as 2-aminopyrazine can yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1,3-Cyclohexanedione, 2,2’-[(2-nitrophenyl)methylene]bis[5,5-dimethyl-] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can lead to the formation of amines .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of heterocyclic compounds, including xanthenes and acridinediones . These derivatives have shown interesting biological activities, such as antioxidant, antiviral, and antibacterial properties . In medicine, it may be explored for its potential therapeutic effects, while in industry, it can be used in the production of dyes and other chemical products .
Mechanism of Action
The mechanism of action of 1,3-Cyclohexanedione, 2,2’-[(2-nitrophenyl)methylene]bis[5,5-dimethyl-] involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces . The nitrophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The pathways involved in its mechanism of action are complex and depend on the specific application and conditions .
Comparison with Similar Compounds
1,3-Cyclohexanedione, 2,2’-[(2-nitrophenyl)methylene]bis[5,5-dimethyl-] can be compared with other similar compounds, such as 2,2’-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-ones) . These compounds share similar structural features but differ in their substituents and reactivity. The presence of the nitrophenyl group in 1,3-Cyclohexanedione, 2,2’-[(2-nitrophenyl)methylene]bis[5,5-dimethyl-] makes it unique and imparts distinct chemical and biological properties .
Properties
CAS No. |
183737-77-1 |
---|---|
Molecular Formula |
C23H27NO6 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[(4,4-dimethyl-2,6-dioxocyclohexyl)-(2-nitrophenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C23H27NO6/c1-22(2)9-15(25)20(16(26)10-22)19(13-7-5-6-8-14(13)24(29)30)21-17(27)11-23(3,4)12-18(21)28/h5-8,19-21H,9-12H2,1-4H3 |
InChI Key |
XOCREJQTYCVXOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=CC=CC=C3[N+](=O)[O-])C |
Origin of Product |
United States |
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